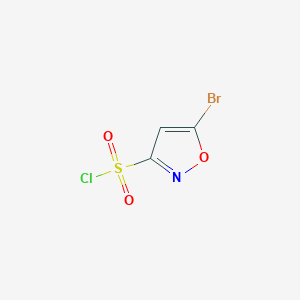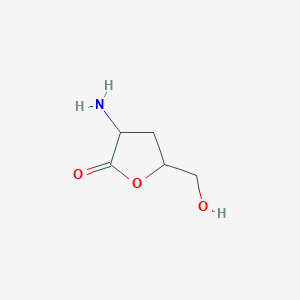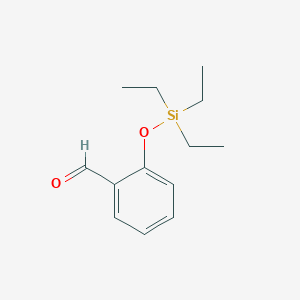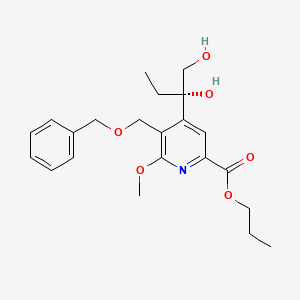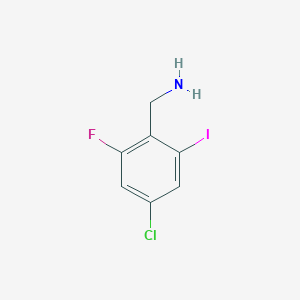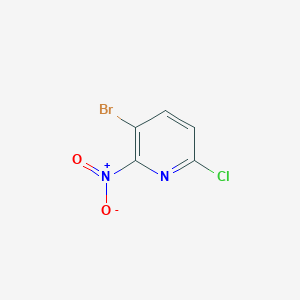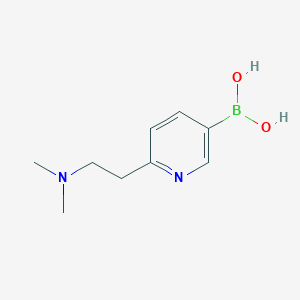
2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features both bromomethyl and trifluoromethyl functional groups attached to a pyrimidine ring. The presence of these groups imparts unique chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine typically involves the bromination of a suitable pyrimidine precursor. One common method is the bromination of 5-(trifluoromethyl)pyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, especially in the presence of transition metal catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Coupling Reactions: Palladium or nickel catalysts are often employed in coupling reactions, with conditions varying depending on the specific reaction.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the bromomethyl group.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Coupling Reactions: Coupled products with extended conjugation or additional functional groups.
Applications De Recherche Scientifique
2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.
Medicine: Investigated for its potential as a precursor in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine involves its ability to form covalent bonds with nucleophilic sites in target molecules. The bromomethyl group is particularly reactive, allowing the compound to modify proteins, nucleic acids, and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and the development of targeted therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine
- 2-(Iodomethyl)-5-(trifluoromethyl)pyrimidine
- 2-(Bromomethyl)-4-(trifluoromethyl)pyrimidine
Uniqueness
2-(Bromomethyl)-5-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the pyrimidine ring. This arrangement imparts distinct chemical reactivity and properties compared to its analogs. The combination of these functional groups makes it particularly valuable in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C6H4BrF3N2 |
|---|---|
Poids moléculaire |
241.01 g/mol |
Nom IUPAC |
2-(bromomethyl)-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4BrF3N2/c7-1-5-11-2-4(3-12-5)6(8,9)10/h2-3H,1H2 |
Clé InChI |
DKPZJTZBMODIPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)CBr)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


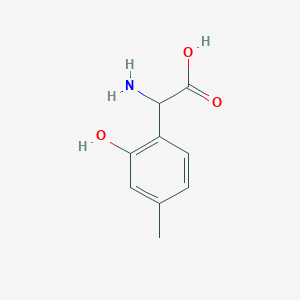
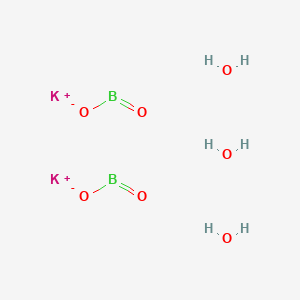


![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)
